1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine is an organic compound that features a piperazine ring substituted with a 4-methylbenzoyl group and a 4-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine typically involves the following steps:
Acylation Reaction: The piperazine ring is first acylated with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Nitration Reaction: The resulting intermediate is then subjected to nitration using a nitrating agent like nitric acid in the presence of sulfuric acid to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Acyl chlorides, bases like triethylamine.
Major Products:
Reduction: 1-(4-Methylbenzoyl)-4-(4-aminophenyl)piperazine.
Substitution: Various acyl-substituted derivatives depending on the acyl chloride used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.
Wirkmechanismus
The mechanism of action of 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and benzoyl groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1-Benzoyl-4-(4-nitrophenyl)piperazine
- 1-(4-Methylbenzoyl)-4-phenylpiperazine
Comparison: 1-(4-Methylbenzoyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both the 4-methylbenzoyl and 4-nitrophenyl groups, which can impart distinct electronic and steric properties compared to its analogs. These differences can affect its reactivity, binding affinity, and overall chemical behavior.
Eigenschaften
Molekularformel |
C18H19N3O3 |
---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
(4-methylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H19N3O3/c1-14-2-4-15(5-3-14)18(22)20-12-10-19(11-13-20)16-6-8-17(9-7-16)21(23)24/h2-9H,10-13H2,1H3 |
InChI-Schlüssel |
DADWTLLGYOSYQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.